![molecular formula C31H38N2O B14090534 2-(Diphenylmethyl)-N-{[2-methoxy-5-(propan-2-yl)phenyl]methyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B14090534.png)
2-(Diphenylmethyl)-N-{[2-methoxy-5-(propan-2-yl)phenyl]methyl}-1-azabicyclo[2.2.2]octan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ezlopitant is a small molecule neurokinin-1 receptor antagonist. It was initially developed by Pfizer Inc. for its potential therapeutic applications in treating conditions such as nausea, vomiting, and pain . The compound is known for its ability to block the neurokinin-1 receptor, which is involved in various pathological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ezlopitant can be synthesized through a series of chemical reactions involving the formation of its core structure, followed by functional group modifications. The synthetic route typically involves the following steps:
- Formation of the azabicyclo[2.2.2]octane core.
- Introduction of the diphenylmethyl group.
- Attachment of the methoxy and isopropyl groups to the phenyl ring .
Industrial Production Methods
Industrial production of ezlopitant involves optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The process also involves purification steps such as crystallization and chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ezlopitant undergoes several types of chemical reactions, including:
Reduction: Though less common, reduction reactions can modify the functional groups on the molecule.
Substitution: Functional group substitutions can occur, particularly on the phenyl ring.
Common Reagents and Conditions
Oxidation: Cytochrome P450 enzymes, often in the presence of NADPH and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles, depending on the desired modification.
Major Products
The major products formed from these reactions include:
- Benzyl alcohol derivatives.
- Alkene derivatives.
- Various substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound to study neurokinin-1 receptor antagonism and its effects on chemical pathways.
Medicine: Explored for its therapeutic potential in treating conditions like nausea, vomiting, and pain.
Industry: Utilized in the development of new pharmaceuticals targeting the neurokinin-1 receptor.
Mecanismo De Acción
Ezlopitant exerts its effects by blocking the neurokinin-1 receptor, which is a key player in the transmission of pain and emesis signals. By inhibiting this receptor, ezlopitant can reduce the sensation of pain and prevent nausea and vomiting . The compound interacts with the receptor at the molecular level, preventing the binding of its natural ligand, substance P .
Comparación Con Compuestos Similares
Ezlopitant is part of a class of compounds known as neurokinin-1 receptor antagonists. Similar compounds include:
Aprepitant: Another neurokinin-1 receptor antagonist used clinically to prevent chemotherapy-induced nausea and vomiting.
Maropitant: Used in veterinary medicine to treat motion sickness and vomiting in animals.
Rolapitant: Known for its longer half-life and rapid onset of action compared to other neurokinin-1 receptor antagonists.
Ezlopitant is unique in its specific binding affinity and selectivity for the neurokinin-1 receptor, making it a valuable tool for studying the receptor’s role in various physiological and pathological processes .
Propiedades
IUPAC Name |
2-benzhydryl-N-[(2-methoxy-5-propan-2-ylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N2O/c1-22(2)26-14-15-28(34-3)27(20-26)21-32-30-25-16-18-33(19-17-25)31(30)29(23-10-6-4-7-11-23)24-12-8-5-9-13-24/h4-15,20,22,25,29-32H,16-19,21H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNMCDYOYIKVGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40869956 |
Source


|
| Record name | 2-(Diphenylmethyl)-N-{[2-methoxy-5-(propan-2-yl)phenyl]methyl}-1-azabicyclo[2.2.2]octan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40869956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
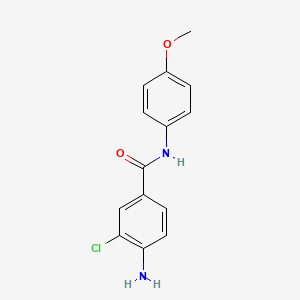

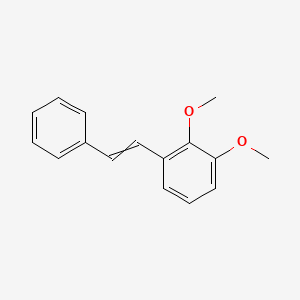
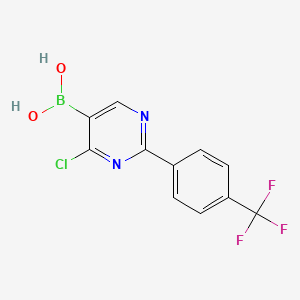
![[(2R,3S,4Z)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]oxolan-3-yl]methyl 4-hydroxybenzoate](/img/structure/B14090480.png)

![2-chloro-N'-[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonylethanimidamide](/img/structure/B14090489.png)
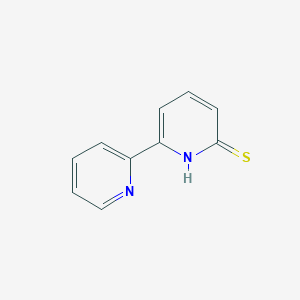
![1-(3-Ethoxyphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090498.png)
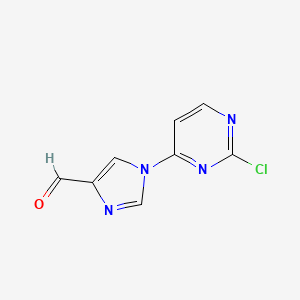
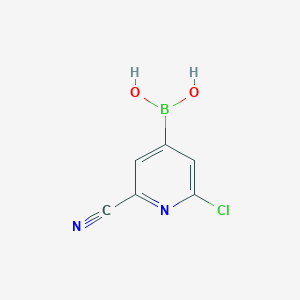
![1',3',5'-trimethyl-N-[2-(phenylsulfanyl)ethyl]-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B14090518.png)
![1-(3-Methoxyphenyl)-6,7-dimethyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090525.png)
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090553.png)
